1,2,3,4-Naphthalenetetrone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Naphthalenetetrone is the lipid synthesis pathway in bacteria . This compound interferes with this pathway, thereby inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Mode of Action
This compound, a hydroxylated naphthoquinone, interacts with the enzymes involved in lipid synthesis in bacteria . By inhibiting these enzymes, it disrupts the normal function of the lipid synthesis pathway, leading to the inhibition of bacterial growth .
Biochemical Pathways
The affected biochemical pathway is the lipid synthesis pathway in bacteria . The downstream effects of this interaction include the disruption of bacterial cell membrane integrity and function, leading to inhibited growth and potential cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of lipid synthesis, which is crucial for maintaining the integrity and function of the bacterial cell membrane .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Naphthalenetetrone plays a crucial role in biochemical reactions, particularly in inhibiting the activity of enzymes involved in lipid synthesis . It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of enzymes that are essential for bacterial growth, thereby exhibiting strong antimicrobial properties against both Gram-positive and Gram-negative bacteria . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to their inhibition.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with lipid synthesis, which is crucial for maintaining cell membrane integrity . This disruption can lead to cell death, particularly in bacterial cells. Additionally, this compound has been shown to impact cell signaling pathways and gene expression, further affecting cellular metabolism . These effects highlight the compound’s potential as an antimicrobial agent.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes involved in lipid synthesis . By binding to the active sites of these enzymes, this compound inhibits their activity, leading to a disruption in lipid synthesis. This inhibition can result in the accumulation of toxic intermediates, further contributing to its antimicrobial effects . Additionally, this compound may also influence gene expression, although the exact mechanisms remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its antimicrobial activity . Long-term exposure to this compound has been associated with sustained inhibition of lipid synthesis and prolonged antimicrobial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid synthesis . It interacts with enzymes and cofactors that are essential for these pathways, leading to a disruption in metabolic flux and changes in metabolite levels . The compound’s impact on metabolic pathways further contributes to its antimicrobial properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The distribution of this compound within cells is crucial for its antimicrobial effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its antimicrobial properties.
Preparation Methods
1,2,3,4-Naphthalenetetrone can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. The reaction conditions typically include the use of strong oxidizing agents such as nitric acid or chlorine . The industrial production of this compound often involves the catalytic hydrogenation of naphthalene, followed by oxidation to introduce the oxo groups at the desired positions .
Chemical Reactions Analysis
1,2,3,4-Naphthalenetetrone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming tetrahydroxy derivatives.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, chlorine, and various reducing agents. The major products formed from these reactions include tetrahydroxy derivatives and other quinone compounds .
Scientific Research Applications
1,2,3,4-Naphthalenetetrone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its role as a geroprotector highlights its potential in anti-aging research and therapies.
Comparison with Similar Compounds
1,2,3,4-Naphthalenetetrone is unique due to its multiple oxo groups and strong antimicrobial properties. Similar compounds include:
1,4-Naphthoquinone: Another naphthalene derivative with quinone functionality, but with oxo groups at positions 1 and 4.
2,3-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with antimicrobial properties.
Phthalic acid: A related compound used in the synthesis of various organic molecules.
These compounds share some structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
naphthalene-1,2,3,4-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGIXIRNANSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184354 | |
Record name | Oxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30266-58-1 | |
Record name | 1,2,3,4-Naphthalenetetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30266-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-TETRAOXOTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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